Australine hydrochloride

Glycosidase inhibition Iminosugar chemistry Structural biology

Researchers studying ER glycoprotein processing or antiviral host-target strategies often face off-target inhibition confounds. Australine hydrochloride (CAS 186766-07-4) is the first reported glucosidase inhibitor active against glucosidase I (IC50 20 μM) with negligible glucosidase II blockade up to 500 μM-a selectivity window castanospermine cannot provide. Crystalline solid, ≥95% purity. • Produces diagnostic Glc3Man7-9(GlcNAc)2 oligosaccharide accumulation for unambiguous ERAD/calnexin cycle studies • Inhibits viral glycoprotein processing in influenza-infected MDCK cells at 500 μg/mL • Negative for β-glucosidase, α/β-mannosidase, α/β-galactosidase (≤5% inhibition at 66-500 μM)

Molecular Formula C8H16ClNO4
Molecular Weight 225.67 g/mol
CAS No. 186766-07-4
Cat. No. B573679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAustraline hydrochloride
CAS186766-07-4
Molecular FormulaC8H16ClNO4
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESC1CN2C(C(C(C2C1O)O)O)CO.Cl
InChIInChI=1S/C8H15NO4.ClH/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6;/h4-8,10-13H,1-3H2;1H
InChIKeyVGFORKADSOHYJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Australine Hydrochloride (CAS 186766-07-4): Polyhydroxylated Pyrrolizidine Glycosidase Inhibitor for Glycobiology and Antiviral Research


Australine hydrochloride (CAS 186766-07-4), also known as 7a-epi-Alexine hydrochloride, is a polyhydroxylated pyrrolizidine alkaloid originally isolated from the seeds of the Australian tree Castanospermum australe [1]. Structurally characterized by NMR and X-ray diffraction analysis, this compound belongs to the class of iminosugars—carbohydrate mimics that function as competitive glycosidase inhibitors [2]. Unlike the more widely studied indolizidine alkaloids such as castanospermine and swainsonine from the same botanical source, australine features a pyrrolizidine core with a unique stereochemical arrangement that confers a distinct enzyme inhibition profile [3]. The hydrochloride salt form (C8H16ClNO4, MW 225.67) provides water solubility of 20 mg/mL and is supplied as a crystalline solid with purity ≥95%, suitable for in vitro biochemical and cell-based studies .

Why Australine Hydrochloride Cannot Be Interchanged with Castanospermine or Other In-Class Glycosidase Inhibitors


Glycosidase inhibitors sharing the same botanical origin exhibit fundamentally divergent enzyme inhibition spectra and structural scaffolds that preclude functional interchangeability. Australine (pyrrolizidine core) demonstrates a narrow, highly defined inhibition profile primarily targeting α-glucosidases, while castanospermine (indolizidine core) potently inhibits both α- and β-glucosidases, and swainsonine (indolizidine core) selectively targets α-mannosidases [1]. Critically, australine is distinguished as the first reported glucosidase inhibitor with activity toward glucosidase I but negligible inhibition of glucosidase II—a selectivity window not recapitulated by castanospermine, which inhibits both enzymes [2]. This stereochemistry-driven divergence means that substituting australine with a structurally related alternative will yield qualitatively different experimental outcomes in glycoprotein processing studies, viral infectivity assays, or carbohydrate metabolism investigations. Procurement decisions must therefore be guided by the specific enzyme target and desired selectivity profile rather than compound class membership alone.

Australine Hydrochloride: Quantitative Comparative Evidence for Differentiated Scientific Selection


Structural Scaffold Differentiation: Pyrrolizidine Core Confers Distinct Enzyme Selectivity vs. Indolizidine Analogs

Australine possesses a polyhydroxylated pyrrolizidine core (tetrahydroxy pyrrolizidine with a unique 7a-epi configuration), whereas the co-occurring alkaloids castanospermine and swainsonine from the same plant source (Castanospermum australe) feature an indolizidine scaffold [1]. This structural divergence is not cosmetic—the pyrrolizidine vs. indolizidine framework dictates fundamentally different active-site interactions with glycosidase enzymes. Australine's pyrrolizidine core results in a narrower, more defined inhibition spectrum limited to select α-glucosidases, while the indolizidine scaffold of castanospermine enables broader inhibition across both α- and β-glucosidases [2]. This structural distinction provides a mechanistic basis for australine's unique glucosidase I selectivity profile.

Glycosidase inhibition Iminosugar chemistry Structural biology

α-Glucosidase Inhibition Potency: Quantified IC50 Values Across Multiple α-Glucosidase Enzymes

Australine hydrochloride demonstrates quantitatively defined inhibition against multiple α-glucosidase enzymes with rank-order potency. The primary target is amyloglucosidase (glucoamylase) with an IC50 of 5.8 μM, representing the compound's most potent activity [1]. Additional α-glucosidase inhibition is observed against glucosidase I (IC50 = 20 μM), A. niger α-glucosidase (IC50 = 28 μM), sucrase (IC50 = 28 μM), and maltase (IC50 = 35 μM) . Notably, australine exhibits substantially weaker activity against isomaltase (IC50 = 97 μM, approximately 17-fold weaker than against amyloglucosidase) and trehalase (IC50 = 160 μM, approximately 28-fold weaker), demonstrating intra-family selectivity among α-glucosidases [2]. In contrast to castanospermine which potently inhibits β-glucosidase (IC50 ~1-10 μM range), australine shows only 5% inhibition of β-glucosidase at 66 μM [3].

Enzyme kinetics Carbohydrate metabolism Biochemical pharmacology

Glucosidase I vs. Glucosidase II Selectivity: First-In-Class Differential Inhibition Profile

Australine hydrochloride is distinguished as the first reported glucosidase inhibitor with activity against glucosidase I but negligible inhibition of glucosidase II . In direct enzyme assays, australine inhibited glucosidase I (IC50 = 20 μM) while exhibiting only slight activity toward glucosidase II at concentrations up to 500 μM [1]. This contrasts sharply with castanospermine, which potently inhibits both glucosidase I (IC50 = 0.12 μM in cell-free assay) and glucosidase II [2]. In cultured cell systems, australine treatment results in the accumulation of glycoproteins bearing Glc3Man7-9(GlcNAc)2 oligosaccharides—the diagnostic signature of glucosidase I inhibition without downstream processing blockade . Castanospermine, by inhibiting both enzymes, produces a different oligosaccharide accumulation pattern, confounding interpretation of glycoprotein trafficking studies.

Glycoprotein processing N-linked glycosylation ER quality control

Viral Glycoprotein Processing Inhibition: Functional Evidence in Influenza-Infected MDCK Cells

Australine hydrochloride (500 μg/mL, approximately 2.2 mM) inhibits glycoprotein processing in influenza virus-infected Madin-Darby canine kidney (MDCK) cells, inducing the accumulation of aberrantly processed viral glycoproteins [1]. This functional assay demonstrates that australine's in vitro glucosidase I inhibition translates to measurable effects on viral glycoprotein maturation in a relevant cellular infection model. The observation that australine affects viral glycoprotein processing aligns with the established mechanism whereby glucosidase I inhibition prevents the removal of terminal glucose residues from N-linked glycans, disrupting calnexin/calreticulin-mediated folding and subsequent glycoprotein trafficking [2]. Notably, castanospermine also inhibits viral glycoprotein processing in influenza systems but with the added complexity of concurrent glucosidase II inhibition, which alters the oligosaccharide processing profile [3]. Australine's glucosidase I-specific blockade provides a cleaner experimental tool for dissecting the specific contribution of the initial glucose trimming step.

Antiviral research Viral glycoprotein maturation Host-targeted antivirals

Negative Selectivity Profile: Enzymes Not Inhibited by Australine—Defining the Experimental Boundaries

Comprehensive exoglycosidase screening establishes a clear negative selectivity profile for australine hydrochloride, defining the boundaries of its biological activity. At concentrations up to 500 μM, australine does NOT inhibit: β-glucosidase (only 5% inhibition observed at 66 μM), α-mannosidase, β-mannosidase, α-galactosidase, or β-galactosidase [1]. This negative data is experimentally valuable, as it confirms that australine's biological effects in complex systems can be attributed specifically to α-glucosidase inhibition rather than off-target glycosidase modulation. In stark contrast, castanospermine inhibits β-glucosidase with potency comparable to its α-glucosidase activity, and swainsonine's primary targets are α-mannosidases rather than glucosidases [2]. This differential exclusion profile provides researchers with a clear rationale for compound selection based on the glycosidase(s) relevant to their experimental system.

Enzyme selectivity Off-target profiling Assay validation

Formulation and Handling Properties: Quantified Solubility and Stability Parameters for Experimental Planning

Australine hydrochloride demonstrates practical handling characteristics for laboratory use, with quantified solubility parameters across common solvents. The compound achieves solubility of 20 mg/mL in water, 5 mg/mL in ethanol, and 5 mg/mL in methanol . For formulations requiring organic solvents, the compound may dissolve in DMSO; alternative solvents include DMF when DMSO proves insufficient . Long-term storage stability is established at -20°C for powder form (≥4 years) and -80°C for stock solutions (1 year) . While these formulation properties are comparable to other polyhydroxylated alkaloid glycosidase inhibitors (castanospermine, swainsonine) which also exhibit high aqueous solubility due to their polyhydroxylated structures, the hydrochloride salt form of australine provides consistent, predictable solubility for reproducible experimental workflows [1].

Compound formulation Solubility optimization Laboratory reagent handling

Australine Hydrochloride: Evidence-Backed Research Application Scenarios


Dissecting Glucosidase I-Specific Functions in ER Glycoprotein Quality Control

Researchers investigating the calnexin/calreticulin cycle and ER-associated degradation (ERAD) pathways can employ australine hydrochloride to achieve selective glucosidase I inhibition without concurrent glucosidase II blockade. This application is supported by evidence showing australine inhibits glucosidase I (IC50 = 20 μM) while exhibiting only slight activity toward glucosidase II up to 500 μM [1]. In cultured cells, australine treatment produces the diagnostic Glc3Man7-9(GlcNAc)2 oligosaccharide accumulation pattern specific to glucosidase I inhibition . This selectivity enables unambiguous interpretation of experiments examining the specific contribution of the initial glucose trimming step to glycoprotein folding, ER retention, and subsequent trafficking—a level of mechanistic resolution not achievable with castanospermine due to its dual glucosidase I/II inhibition.

Host-Targeted Antiviral Studies Focusing on Glucosidase I-Dependent Viral Glycoprotein Maturation

For antiviral research programs investigating host-directed therapies that target the glycoprotein processing pathway, australine hydrochloride provides a glucosidase I-specific tool compound. Evidence demonstrates that australine (500 μg/mL) inhibits glycoprotein processing in influenza virus-infected MDCK cells, inducing accumulation of unprocessed viral glycoproteins [2]. This functional activity, combined with the compound's negative selectivity profile (no inhibition of β-glucosidase, α/β-mannosidases, or α/β-galactosidases up to 500 μM [3]), allows researchers to attribute antiviral effects specifically to glucosidase I blockade rather than off-target glycosidase modulation. Applications include mechanistic studies of influenza, HIV, HCV, dengue, and other viruses where the host calnexin/calreticulin cycle is implicated in viral glycoprotein maturation.

Carbohydrate Metabolism Studies Requiring Defined α-Glucosidase Inhibition with Intra-Family Selectivity

Investigators studying carbohydrate digestion, starch metabolism, or intestinal α-glucosidase function can utilize australine hydrochloride's quantitatively defined inhibition profile across multiple α-glucosidase subtypes. The compound exhibits a rank-order potency hierarchy: amyloglucosidase (IC50 = 5.8 μM) > glucosidase I (20 μM) ≈ A. niger α-glucosidase (28 μM) ≈ sucrase (28 μM) > maltase (35 μM) > isomaltase (97 μM) > trehalase (160 μM) [4]. This intra-family selectivity enables researchers to predict differential effects on specific α-glucosidase activities within complex biological mixtures. The defined potency gradient is particularly valuable for experiments comparing enzyme inhibition across different tissue sources or for validating the specificity of newly developed α-glucosidase assays.

Negative Control Validation in Glycosidase Inhibitor Screening Panels

Australine hydrochloride serves as a validated negative control for β-glucosidase, α-mannosidase, β-mannosidase, α-galactosidase, and β-galactosidase activity assays. Comprehensive screening confirms that australine produces negligible inhibition of these enzymes (≤5% inhibition at 66-500 μM) [5]. This well-characterized negative profile makes australine valuable for validating the specificity of novel glycosidase inhibitors, establishing assay windows, and confirming that observed biological effects in compound screening campaigns are mediated through α-glucosidase inhibition rather than off-target activity. Procurement of australine alongside pan-inhibitors like castanospermine provides a reference set for benchmarking selectivity in glycosidase-targeted drug discovery programs.

Technical Documentation Hub

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